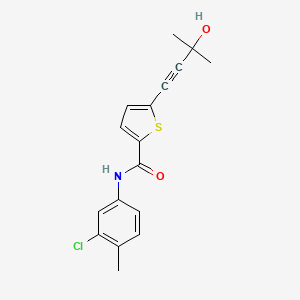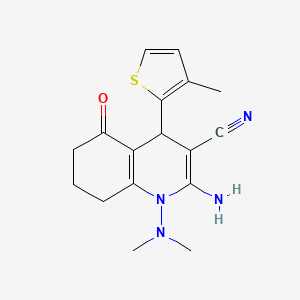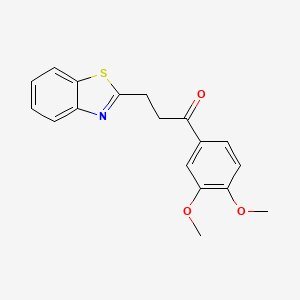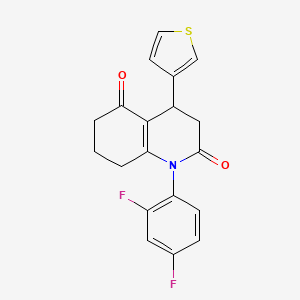![molecular formula C22H16O5 B11494438 2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-](/img/structure/B11494438.png)
2H-Naphtho[2,3-b]pyran-2,5,10-trione, 3,4-dihydro-4-[4-(2-propenyloxy)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(allyloxy)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is a complex organic compound belonging to the class of chromenes Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(allyloxy)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione typically involves multi-step organic reactions. One common method involves the reaction of 2-hydroxynaphthalene-1,4-dione with allyl bromide in the presence of a base to form the allyloxy derivative. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final chromene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods often incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(allyloxy)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
4-[4-(allyloxy)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(allyloxy)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
- 4-(4-Methoxyphenyl)-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione
Uniqueness
4-[4-(allyloxy)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione is unique due to the presence of the allyloxy group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C22H16O5 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-(4-prop-2-enoxyphenyl)-3,4-dihydrobenzo[g]chromene-2,5,10-trione |
InChI |
InChI=1S/C22H16O5/c1-2-11-26-14-9-7-13(8-10-14)17-12-18(23)27-22-19(17)20(24)15-5-3-4-6-16(15)21(22)25/h2-10,17H,1,11-12H2 |
InChI Key |
LPHPEIFPJKJRKM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2CC(=O)OC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-2-methylpropanamide](/img/structure/B11494356.png)

![ethyl (4-{[(2,6-difluorophenyl)carbonyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11494369.png)
![4-{2-[(3-Methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B11494373.png)



![Ethyl 4-({[1-ethyl-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11494387.png)
![2-[3-(4-chlorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11494396.png)
![2-[(8,8-dimethyl-5-phenyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11494402.png)
![N-{3-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide](/img/structure/B11494411.png)
![N'-4'H-spiro[cyclopentane-1,3'-isoquinolin]-1'-ylisonicotinohydrazide](/img/structure/B11494419.png)
![1-(Azepan-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11494424.png)
![8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11494442.png)
